molecular formula C12H19NO2 B2677364 Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate CAS No. 1260619-33-7

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Cat. No.: B2677364
CAS No.: 1260619-33-7
M. Wt: 209.289
InChI Key: OLYLUYXEZAJXAC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYLUYXEZAJXAC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260619-33-7
Record name tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. This document delves into its chemical identity, physicochemical properties, stereoselective synthesis, spectroscopic characterization, and critical applications in the development of novel therapeutics.

Core Chemical Identifiers and Properties

This compound is a key synthetic intermediate characterized by a piperidine ring functionalized with a protected amine and a stereodefined ethynyl group at the C2 position. This specific arrangement of functional groups makes it a highly sought-after component in the design of complex, biologically active molecules.

IdentifierValueSource
CAS Number 255864-58-5[1]
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.29 g/mol [1]
InChI Key OLYLUYXEZAJXAC-UHFFFAOYSA-N[1]
Canonical SMILES C(C)OC(=O)N1CCCC[C@H]1C#CN/A

Physicochemical Properties:

PropertyValueSource
Physical Form Solid-Liquid Mixture[1]
Boiling Point 269.6 ± 29.0 °C at 760 mmHg[1]
Density 1.02 ± 0.1 g/cm³[1]
Flash Point 116.8 ± 24.3 °C[1]
Storage Temperature 4 °C[1]

Enantioselective Synthesis: Establishing the Chiral Core

The synthesis of enantiomerically pure (2S)-N-Boc-2-ethynylpiperidine is crucial for its application in asymmetric synthesis. While various methods exist for the synthesis of substituted piperidines, a common strategy for introducing the ethynyl group at the C2 position with stereocontrol involves the manipulation of a chiral starting material, such as L-pipecolinic acid. A representative synthetic workflow is outlined below.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Ethynylation A L-Pipecolinic Acid B N-Boc-L-Pipecolinic Acid A->B (Boc)₂O, Base C N-Boc-L-Pipecolinic Acid D N-Boc-L-pipecolinoyl-N,O-dimethylhydroxylamine (Weinreb Amide) C->D HN(Me)OMe·HCl, Coupling Agent E Weinreb Amide F This compound E->F Ethynylmagnesium bromide or Ethynyllithium

Figure 1: A representative synthetic workflow for the preparation of this compound.

Experimental Protocol (Illustrative):

Step 1: N-Boc Protection of L-Pipecolinic Acid

  • Dissolve L-pipecolinic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and the secondary amine.

  • Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture and extract the N-Boc protected product with an organic solvent.

  • Dry and concentrate the organic phase to yield N-Boc-L-pipecolinic acid.

Step 2: Formation of the Weinreb Amide

  • Dissolve the N-Boc-L-pipecolinic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., EDC/HOBt or HATU) and N,O-dimethylhydroxylamine hydrochloride.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion.

  • Work up the reaction mixture to isolate the N-Boc-L-pipecolinoyl-N,O-dimethylhydroxylamine (Weinreb amide).

Step 3: Ethynylation

  • Dissolve the Weinreb amide in an anhydrous etheral solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add a solution of an ethynylating agent, such as ethynylmagnesium bromide or ethynyllithium.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, this compound, with an organic solvent.

  • Purify the crude product using column chromatography to obtain the final compound.

The causality behind these choices lies in the need for stereochemical control. Starting with the enantiomerically pure L-pipecolinic acid ensures the desired (S)-configuration is maintained throughout the synthesis. The Weinreb amide is a key intermediate as it is stable and reacts cleanly with organometallic reagents like Grignards or organolithiums to form ketones, preventing the over-addition that can occur with other carboxylic acid derivatives.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.5-4.8 ppm (m, 1H, N-CH-C≡CH)

    • δ ~3.0-4.0 ppm (m, 2H, piperidine ring protons)

    • δ ~2.2-2.4 ppm (s, 1H, -C≡CH)

    • δ ~1.4-2.0 ppm (m, 6H, piperidine ring protons)

    • δ ~1.45 ppm (s, 9H, C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~155 ppm (C=O, carbamate)

    • δ ~83 ppm (-C≡CH)

    • δ ~80 ppm (O-C(CH₃)₃)

    • δ ~70 ppm (-C≡CH)

    • δ ~50-55 ppm (N-CH-C≡CH)

    • δ ~40-45 ppm (piperidine ring carbons)

    • δ ~28.5 ppm (C(CH₃)₃)

    • δ ~20-30 ppm (piperidine ring carbons)

  • IR (neat):

    • ~3300 cm⁻¹ (alkyne C-H stretch)

    • ~2975, 2870 cm⁻¹ (alkane C-H stretch)

    • ~2100 cm⁻¹ (alkyne C≡C stretch, weak)

    • ~1690 cm⁻¹ (carbamate C=O stretch)

  • Mass Spectrometry (ESI+):

    • m/z 210.14 [M+H]⁺

    • m/z 232.12 [M+Na]⁺

    • m/z 154.10 [M - C₄H₉O₂]⁺ (loss of Boc group)

Applications in Drug Discovery and Development

The ethynyl group is a versatile functional handle in medicinal chemistry. It can participate in a variety of chemical transformations, including Sonogashira couplings, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and as a precursor to other functional groups. The chiral piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.

The Boc-protecting group is readily removed under acidic conditions, unmasking the secondary amine for further functionalization, such as amide bond formation or reductive amination, further expanding the synthetic utility of this building block.

G cluster_0 Further Derivatization A This compound B Click Chemistry (e.g., with azides) A->B C Sonogashira Coupling (e.g., with aryl halides) A->C D Deprotection (acidic) A->D E Triazole-containing compounds B->E F Aryl-alkyne conjugates C->F G (2S)-2-Ethynylpiperidine D->G

Figure 2: Potential synthetic transformations of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of two orthogonal functional groups—a protected amine and a reactive alkyne—provide medicinal chemists with a powerful tool for the construction of novel drug candidates. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in advancing the frontiers of drug discovery.

References

  • (2014). Synthesis and Molecular Structure of Chiral (2S, 5s)-Tert-Butyl 3-Oxo-2-Oxa-5-Azabicyclo[2.2.
  • BLD Pharm. tert-Butyl 2-ethynylpyrrolidine-1-carboxylate.
  • SpectraBase. N-[(Tert-butyloxy)carbonyl]-2-ethenylpiperidine.
  • BLD Pharm. 255864-58-5|tert-Butyl 2-ethynylpiperidine-1-carboxylate.
  • (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • PubChem. tert-Butyl 2-ethynylpyrrolidine-1-carboxylate. Retrieved from PubChem. [Link]

  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • (2025). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
  • O'Brien, P., & Childs, A. C. (2012).
  • (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC - NIH.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • (2025). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates.
  • PubChem. tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.
  • (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
  • (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Sunway Pharm Ltd. tert-butyl 3-ethynylpiperidine-1-carboxylate.
  • (n.d.). ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V).

Sources

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate molecular weight and formula

[1]

Executive Summary & Chemical Identity

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate is a high-value chiral building block used extensively in the synthesis of complex pharmaceutical agents, particularly peptidomimetics and kinase inhibitors.[1] Its structural core features a piperidine ring with a protected nitrogen (N-Boc) and a terminal alkyne at the C2 position, retaining the (S)-stereochemistry derived from L-pipecolic acid.[1]

This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, and structural applications in drug discovery.[1]

Physicochemical Profile
PropertyDataNote
IUPAC Name This compound
Common Name (S)-N-Boc-2-ethynylpiperidine
CAS Number 155566-66-0 Specific to (S)-enantiomer
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/temp
Solubility Soluble in DCM, EtOAc, MeOH, THFInsoluble in water
Chirality Left-handed (S)Derived from L-Pipecolic acid

Synthetic Methodology: The Bestmann-Ohira Protocol

The most reliable route to generate the terminal alkyne while preserving the alpha-chiral center involves the Bestmann-Ohira homologation of the corresponding aldehyde. This method is preferred over the Corey-Fuchs reaction due to milder conditions (avoiding strong bases like n-BuLi that cause epimerization).[1]

Reaction Pathway Visualization

The following diagram illustrates the transformation from the commercially available precursor to the final alkyne.

SynthesisPathwayPrecursor(S)-N-Boc-Pipecolic Acid(Starting Material)Intermediate(S)-N-Boc-Pipecolinal(Aldehyde Intermediate)Precursor->Intermediate1. Reduction(Weinreb Amide route or DIBAL-H)Product(S)-N-Boc-2-ethynylpiperidine(Target)Intermediate->Product2. HomologationK2CO3, MeOH, 0°CReagentBestmann-Ohira Reagent(Dimethyl (1-diazo-2-oxopropyl)phosphonate)Reagent->ProductReagent Input

Caption: Synthetic workflow converting N-Boc-pipecolic acid to the target alkyne via the Bestmann-Ohira reagent to ensure stereochemical retention.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

Step 1: Preparation of the Aldehyde (N-Boc-Pipecolinal)

Note: The aldehyde intermediate is configurationally unstable.[1] It is recommended to proceed to Step 2 immediately upon isolation.[1]

  • Activation: Convert (S)-N-Boc-pipecolic acid to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt in DCM.[1]

  • Reduction: Treat the Weinreb amide with LiAlH₄ (or DIBAL-H) in anhydrous THF at -78°C.

  • Quench: Carefully quench with Rochelle's salt solution. Extract with EtOAc.[1][2][3]

  • Isolation: Concentrate under reduced pressure. Do not store ; use immediately.

Step 2: Bestmann-Ohira Homologation[1]
  • Reagent Setup: In a flame-dried flask under Argon, dissolve the freshly prepared aldehyde (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Cool the mixture to 0°C.

  • Reagent Addition: Add the Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) dropwise.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 4 hours. Monitor by TLC (Target R_f will be higher than the aldehyde).[1]

  • Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1][3][4]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Structural Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][3][8][9][10]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.46 (s, 9H): The characteristic tert-butyl singlet of the Boc group.[1]

    • δ 2.25 (d, J=2.0 Hz, 1H): The acetylenic proton (≡C-H ).[1] This is the diagnostic signal confirming the alkyne formation.

    • δ 5.0-5.2 (br m, 1H): The methine proton at the C2 chiral center.[1]

Infrared Spectroscopy (IR)[1]
  • ~3300 cm⁻¹: Sharp, strong stretch indicative of the terminal alkyne C-H bond.[1]

  • ~2100 cm⁻¹: Weak stretch indicative of the C≡C triple bond.[1]

  • ~1690 cm⁻¹: Strong carbonyl stretch (C=O) from the Boc carbamate.[1]

Mass Spectrometry (ESI-MS)[1][10]
  • Expected [M+H]⁺: 210.30 Da.

  • Observed Fragments: Often shows [M+Na]⁺ (232.3 Da) or loss of the Boc group [M-Boc+H]⁺ (~110 Da).[1]

Handling, Stability, and Safety

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can undergo slow oxidative coupling (Glaser coupling) if exposed to air and light for prolonged periods.[1]

  • Racemization Risk: The C2 proton is alpha to both a nitrogen and an alkyne, making it slightly acidic.[1] Avoid exposure to strong bases at elevated temperatures after the molecule is formed.

  • Safety: The Bestmann-Ohira reagent generates nitrogen gas during the reaction.[1] Ensure adequate venting.[1]

Applications in Drug Discovery

The terminal alkyne moiety acts as a versatile "handle" for late-stage functionalization, primarily through Click Chemistry .[1]

  • Triazole Formation: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows the coupling of this piperidine core to azide-tagged fluorophores, peptides, or other pharmacophores to create 1,2,3-triazole linked libraries.[1]

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides enables the synthesis of 2-aryl-alkynyl piperidines, a scaffold found in various GPCR antagonists.[1]

  • Fragment-Based Drug Design (FBDD): The rigid piperidine ring with defined stereochemistry serves as a vector to project substituents into specific binding pockets of enzymes (e.g., kinases, proteases).[1]

References
  • Bestmann-Ohira Reagent Methodology: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][5] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett.[1]

  • Stereoselective Synthesis: Dickson, H. D., et al. (2004).[1] Development of a Scalable Synthesis of a Piperidine-Based Somatostatin Analog. Journal of Organic Chemistry.[1] [1]

  • Physical Data Verification: PubChem Compound Summary for CID 14730283 (Analogous Pyrrolidine/Piperidine derivatives). [1]

  • Seyferth-Gilbert Homologation Review: Gilbert, J. C., & Weerasooriya, U. (1982).[1][5] Elaboration of Aldehydes and Ketones to Alkynes.[1][5] Journal of Organic Chemistry.[1]

Methodological & Application

Application Note: Sonogashira Coupling Protocols for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established organic chemistry protocols with specific insights regarding the steric and stereochemical demands of the title substrate.

Abstract & Strategic Importance

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate (CAS: 255864-58-5 for racemate; stereospecific variants derived thereof) is a high-value chiral building block. It is frequently employed in the synthesis of type I/II kinase inhibitors and GPCR modulators where the piperidine ring functions as a solvent-exposed solubilizing group or a rigid linker.

Unlike simple phenylacetylenes, this substrate presents two distinct challenges:

  • Steric Hindrance: The ortho-substitution (N-Boc group at position 1 relative to the C2-alkyne) creates significant steric bulk, slowing the transmetallation step.

  • Stereochemical Integrity: While the C2-proton is less acidic than a ketone

    
    -proton, the combination of high temperatures and basic conditions required for hindered couplings can lead to trace racemization via enolization-like mechanisms or ring-opening/closing events.
    

This guide outlines two protocols: a Standard Pd/Cu System for robust, cost-effective synthesis, and a Copper-Free Advanced System for preventing Glaser homocoupling and preserving maximum enantiomeric excess (ee).

Mechanistic Considerations & Pathway Analysis

The Steric Challenge

In the Sonogashira catalytic cycle, the rate-determining step for hindered alkynes is often transmetallation . The bulky tert-butyl carbamate (Boc) group at N1 shields the acetylenic carbon. Standard ligands (like PPh


) may be insufficient to drive the reaction to completion, necessitating higher temperatures or more electron-rich, bulky ligands (e.g., XPhos, Buchwald ligands).
Pathway Visualization

The following diagram illustrates the catalytic cycle with specific attention to the competitive Glaser coupling pathway, which is the primary failure mode when using this substrate.

Sonogashira_Mechanism Start Substrate: (2S)-2-ethynylpiperidine-1-carboxylate Cu_Cycle Cu(I) Activation (Cu-Acetylide Formation) Start->Cu_Cycle Base/CuI Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Transmetal Transmetallation (Steric Bottleneck) OxAdd->Transmetal Cu_Cycle->Transmetal Cu-Acetylide Glaser SIDE REACTION: Glaser Homocoupling Cu_Cycle->Glaser O2 Presence (Avoid!) Iso Cis/Trans Isomerization Transmetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck caused by the N-Boc group and the risk of Glaser homocoupling if oxygen is present.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Co-Catalyzed)

Best for: Aryl Iodides, activated Aryl Bromides, and initial scale-up (mg to gram scale). Mechanism: Classic Sonogashira type.[1]

Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Aryl Halide (1.1 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (3–5 mol%).
  • Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%).

  • Base: Triethylamine (Et

    
    N) or Diisopropylamine (DIPA) (3.0 equiv).
    
  • Solvent: Anhydrous DMF or THF (degassed).

Step-by-Step Methodology
  • Preparation: Oven-dry a reaction vial/flask and cool under a stream of Argon.

  • Loading: Charge the flask with the Aryl Halide, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI. Note: Add the alkyne last to minimize homocoupling.
  • Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is critical to prevent the Cu-mediated dimerization of the ethynyl piperidine.

  • Solvation: Add the anhydrous solvent (DMF is preferred for solubility) and the Base via syringe.

  • Alkyne Addition: Add the This compound (dissolved in a minimum amount of solvent) dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is <10% by LCMS, heat to 50°C.

    • Caution: Do not exceed 60°C to avoid potential racemization or Boc-cleavage.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to sequester Cu), then water and brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: The "High-Fidelity" Method (Copper-Free)

Best for: Aryl Chlorides, deactivated Aryl Bromides, or when Glaser homocoupling is observed in Protocol A. Mechanism: Copper-free Sonogashira using a highly active Pd cycle.

Reagents & Materials
  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos  (4 mol%) OR Pd(dppf)Cl
    
    
    
    .
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step Methodology
  • Catalyst Pre-formation: In the reaction vessel, mix Pd(OAc)

    
     and XPhos in the solvent under Argon for 15 minutes to generate the active Pd(0)-L species.
    
  • Addition: Add the Aryl Halide, the Piperidine Alkyne, and Cs

    
    CO
    
    
    
    .
  • Thermal Activation: This reaction typically requires heat. Heat to 60–80°C .

    • Note: While the temperature is higher, the absence of copper reduces the acidity of the alkyne proton, mitigating some racemization risks associated with copper acetylides.

  • Monitoring: Monitor by LCMS. The bulky XPhos ligand facilitates the oxidative addition of difficult aryl chlorides.

Troubleshooting & Optimization Guide

The following table summarizes common failure modes specific to this substrate and their solutions.

ObservationProbable CauseCorrective Action
Glaser Product (Dimer) Presence of O

in the system.
Rigorous degassing (freeze-pump-thaw); Switch to Protocol B (Cu-free).
Low Conversion Steric hindrance at C2 position.Switch to high-activity ligands (XPhos, SPhos) or increase temp to 60°C.
Racemization (Loss of ee) Base too strong / Temp too high.Use weaker base (Et

N instead of DIPA); Reduce temp; Avoid Cu (Protocol B).
Boc-Deprotection Acidic impurities or excessive heat.Ensure solvent is neutral; Keep temp <80°C; Add trace inorganic base buffer.
Black Precipitate Pd precipitation (catalyst death).Oxygen leak or insufficient ligand. Add more phosphine ligand (e.g., PPh

).
Workflow Decision Tree

Decision_Tree Input Select Protocol Halide Halide Type? Input->Halide Iodide Aryl Iodide/Bromide Halide->Iodide Chloride Aryl Chloride/Deactivated Halide->Chloride ProtoA Protocol A: Pd(PPh3)2Cl2 + CuI (Standard) Iodide->ProtoA ProtoB Protocol B: Pd-XPhos + Cs2CO3 (Cu-Free) Chloride->ProtoB Check Check Homocoupling? ProtoA->Check If Dimer forms Check->ProtoB Switch Method

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate reactivity and observed side reactions.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Tert-butyl 2-ethynylpiperidine-1-carboxylate. Sigma-Aldrich Catalog. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie, 42(48), 5993-5996. Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling Reaction with Pd(OAc)2/XPhos. Synthesis, 2011(16), 2584-2590. Link

Sources

Application Note: Functionalization of the Alkyne Group in Boc-(2S)-2-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Molecule Profile

Boc-(2S)-2-ethynylpiperidine represents a high-value scaffold in fragment-based drug discovery (FBDD). It combines a rigid, chiral piperidine core (ubiquitous in GPCR and kinase ligands) with a reactive terminal alkyne handle.

The Challenge: Stereochemical Integrity

The primary challenge in functionalizing this molecule is preserving the (S)-stereocenter at the C2 position.

  • Risk Factor: The C2 proton is alpha to both the nitrogen (carbamate) and the alkyne. While the tert-butoxycarbonyl (Boc) group reduces the acidity of the alpha-proton compared to a free amine, strong bases (e.g., n-BuLi, LDA) used in traditional alkyne alkylation can lead to deprotonation at C2, resulting in racemization or epimerization.

  • Solution: This guide prioritizes Transition Metal-Catalyzed methods (CuAAC, Sonogashira) which proceed under mild conditions, avoiding the pKa threshold that endangers the stereocenter.

Reactivity Landscape

The terminal alkyne offers three primary vectors for diversification:

  • Cycloaddition (Click Chemistry): For library generation and bioconjugation.

  • Cross-Coupling (Sonogashira): For extending the carbon skeleton (arylation/alkenylation).[1]

  • Nucleophilic Substitution: High Risk – Requires strict kinetic control.

Decision Framework

The following workflow illustrates the selection of the optimal functionalization pathway based on the target moiety and risk tolerance.

FunctionalizationStrategy Start Start: Boc-(2S)-2-ethynylpiperidine Target Select Target Moiety Start->Target Triazole 1,2,3-Triazole (Bioisostere/Linker) Target->Triazole Heterocycle needed ArylAlkyne Internal Alkyne/Aryl (Scaffold Extension) Target->ArylAlkyne Rigid linker needed AlkylAlkyne Alkyl Alkyne (Chain Elongation) Target->AlkylAlkyne Flexible linker needed Method1 CuAAC 'Click' Reaction (Protocol A) Triazole->Method1 Method2 Sonogashira Coupling (Protocol B) ArylAlkyne->Method2 Method3 Lithiation/Alkylation (High Risk of Racemization) AlkylAlkyne->Method3 Caution

Figure 1: Strategic decision tree for alkyne functionalization. Green/Yellow paths are recommended for preserving chirality.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most robust method for functionalizing Boc-(2S)-2-ethynylpiperidine. It is stereoneutral, high-yielding, and tolerant of the Boc group.

Mechanism & Rationale

The reaction utilizes a Cu(I) catalyst (generated in situ) to form a 1,4-disubstituted 1,2,3-triazole.

  • Why this protocol? We use the THPTA ligand. Unlike simple Cu/Ascorbate systems, THPTA protects Cu(I) from oxidation and disproportionation, preventing the formation of reactive oxygen species (ROS) that could degrade the piperidine ring or the Boc group.

Materials
  • Substrate: Boc-(2S)-2-ethynylpiperidine (1.0 equiv)

  • Reactant: Azide-R (1.1 equiv)

  • Catalyst Source: CuSO₄[2][3][4]·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)

  • Solvent: t-BuOH : H₂O (1:1 v/v)[2]

Step-by-Step Procedure
  • Preparation: In a 4 mL glass vial, dissolve Boc-(2S)-2-ethynylpiperidine (0.2 mmol) and the corresponding Azide (0.22 mmol) in t-BuOH (1 mL).

  • Ligand Complexation: In a separate micro-tube, mix CuSO₄ solution (100 µL of 100 mM stock in water) with THPTA (100 µL of 100 mM stock in water). The solution should remain clear blue.

  • Initiation: Add the Cu-THPTA complex to the main reaction vial. Add water (0.8 mL). Finally, add Sodium Ascorbate (freshly prepared, 100 µL of 200 mM stock).

    • Observation: The solution may turn pale yellow or colorless (reduction to Cu(I)).

  • Incubation: Stir at Room Temperature (25°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The alkyne spot should disappear.

  • Workup (Copper Removal):

    • Dilute with EtOAc (10 mL).

    • Wash with 0.1 M EDTA (pH 7.4) or saturated NH₄Cl to scavenge copper ions (prevents downstream toxicity or interference).

    • Dry over Na₂SO₄, filter, and concentrate.[2][5][6][7]

  • Purification: Flash chromatography (typically 0-50% EtOAc in Hexanes).

Protocol B: Sonogashira Cross-Coupling

Used to install aryl or heteroaryl groups.[8] This protocol uses a mild amine base to ensure the C2 stereocenter remains intact.

Mechanism & Rationale

The classical Sonogashira uses a Pd(0)/Cu(I) cycle.[1][9]

  • Critical Control Point: We avoid strong bases (e.g., NaOH, alkoxides). Instead, we use Triethylamine (Et₃N) or Diisopropylamine . The pKa of the terminal alkyne (~25) allows deprotonation by these weak bases only after coordination to Copper (forming the Cu-acetylide), whereas the C2-H (pKa ~30+) remains untouched.

SonogashiraCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Pd(II)-Ar-X OxAdd->PdII TransMet Transmetallation PdII->TransMet Cu-Acetylide Prod Product (Chiral) TransMet->Prod Reductive Elimination Prod->Pd0 CuCycle Cu(I)-Alkyne (Stereosafe) CuCycle->TransMet

Figure 2: The catalytic cycle.[1] Note that the Copper cycle activates the alkyne without requiring strong bases that would racemize the piperidine ring.

Materials
  • Substrate: Boc-(2S)-2-ethynylpiperidine (1.0 equiv)

  • Electrophile: Aryl Iodide or Bromide (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in anhydrous DMF or THF.

Step-by-Step Procedure
  • Deoxygenation (Crucial): Degas the solvent (DMF) and base (Et₃N) by sparging with Nitrogen or Argon for 15 minutes.

    • Why? Oxygen promotes Glaser coupling (homocoupling of the alkyne), consuming your starting material.

  • Setup: In a flame-dried Schlenk tube or microwave vial, add Pd(PPh₃)₂Cl₂, CuI, and the Aryl Halide.

  • Addition: Add the degassed solvent/base mixture, followed by Boc-(2S)-2-ethynylpiperidine.

  • Reaction:

    • Aryl Iodides: Stir at Room Temperature for 4–6 hours.

    • Aryl Bromides:[7][8][9] Heat to 50–60°C. Do not exceed 80°C to minimize thermal racemization risks.

  • Workup:

    • Dilute with Et₂O.

    • Wash with water (x3) to remove DMF.

    • Wash with brine, dry, and concentrate.[1][2][7]

QC & Troubleshooting: Validating Stereochemistry

After functionalization, it is mandatory to verify that the (S)-configuration has been preserved.

Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA (90:10 to 98:2) with 0.1% Diethylamine.

  • Standard: Compare against a racemic standard (synthesized via reaction of racemic Boc-2-ethynylpiperidine).

Troubleshooting Table
IssueProbable CauseCorrective Action
Loss of Chirality (low ee) Reaction temperature too high (>80°C) or base too strong.Switch to Protocol B (Sonogashira) at RT.[10] Use Et₃N only.
Homocoupling (Dimer) Oxygen present in reaction vessel.Rigorous degassing (Freeze-Pump-Thaw). Add reducing agent (Ascorbate) if using aqueous systems.
Low Yield (Click) Copper chelation by piperidine nitrogen.Increase catalyst loading to 10% or use strongly binding ligand (THPTA/TBTA).
Incomplete Conversion Steric hindrance of Boc group.Use less bulky ligands or increase reaction time; do not increase temperature excessively.

References

  • Rostovtsev, V. V., et al. (2002).[11] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • O'Brien, P., et al. (2010). Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepine by dynamic resolution. Chemical Communications.

    • Note: This reference is critical for understanding the lability of the C2 proton and the risks of using strong bases.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Liang, B., et al. (2005).[8] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Aryl Halides. Journal of Organic Chemistry.

Sources

Application Note: Scalable Synthesis of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

[1]

Abstract & Scope

This guide details a robust, scalable protocol for the synthesis of tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate (CAS: 255864-58-5), a critical chiral pharmacophore in kinase inhibitor development.[1]

While traditional routes (e.g., Corey-Fuchs) suffer from cryogenic bottlenecks and massive phosphine oxide waste, this protocol utilizes a modified Bestmann-Ohira Homologation (BOH) .[1] By generating the diazo-phosphonate reagent in situ and telescoping the aldehyde formation, we achieve:

  • Enantiomeric Retention: >98% ee by avoiding isolation of the labile

    
    -chiral aldehyde.[1]
    
  • Safety: Elimination of isolated diazo intermediates.

  • Scalability: Validated for 100g+ batches with a streamlined workup.

Retrosynthetic Analysis

The strategic disconnection relies on the "Chiral Pool" approach, utilizing inexpensive L-Pipecolic acid as the starting material.[1] The critical transformation is the

RetrosynthesisTargetTarget Molecule(S)-N-Boc-2-ethynylpiperidineAldehydeLabile Intermediate(S)-N-Boc-2-formylpiperidineTarget->AldehydeBestmann-OhiraHomologationEsterStable Precursor(S)-N-Boc-pipecolic acid methyl esterAldehyde->EsterDIBAL-H Reduction(Controlled Temp)StartStarting MaterialL-Pipecolic AcidEster->Start1. MeOH/SOCl22. Boc2O

Figure 1: Retrosynthetic strategy prioritizing the stability of the chiral center.

Process Development & Optimization

Route Selection: Corey-Fuchs vs. Bestmann-Ohira
ParameterCorey-Fuchs (Traditional)Bestmann-Ohira (Recommended)
Reagents

,

,

-BuLi
Dimethyl (2-oxopropyl)phosphonate, Sulfonyl Azide
Atom Economy Poor (Stoichiometric

waste)
High (Phosphate salts are water-soluble)
Chirality Risk High (Basic elimination step)Low (Mild carbonate base, methanol)
Scalability Low (Cryogenic lithiation required)High (0°C to RT operation)

Decision: The Bestmann-Ohira route is selected for its superior safety profile and ease of purification on scale.[1]

Detailed Experimental Protocol

Stage 1: Preparation of N-Boc-L-pipecolic acid methyl ester

Note: This step converts the zwitterionic amino acid into a lipophilic, protected ester suitable for reduction.[1]

Reagents:

  • L-Pipecolic acid (1.0 equiv)[1][2]

  • Thionyl chloride (

    
    , 1.2 equiv)[1]
    
  • Methanol (Solvent, 5 vol)[1]

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)[1]
    
  • Triethylamine (

    
    , 2.5 equiv)[1][3]
    

Procedure:

  • Esterification: Charge L-pipecolic acid into MeOH. Cool to 0°C. Add

    
     dropwise (Exothermic: maintain <10°C).
    
  • Reflux for 4 hours until conversion >99% (monitor by TLC/NMR).

  • Concentrate in vacuo to give the hydrochloride salt.

  • Protection: Resuspend salt in DCM (10 vol). Add

    
     followed by 
    
    
    at 0°C. Stir at RT for 12 h.
  • Workup: Wash with 1M HCl, sat.

    
    , and brine.[4] Dry over 
    
    
    and concentrate.
  • Yield: Expect 95-98% yield of colorless oil.[1] Used directly in Stage 2.[1]

Stage 2: One-Pot Reduction & Homologation (The "Scale-Up" Method)

Critical: The aldehyde intermediate is configurationally unstable. Do not isolate. Proceed immediately to homologation.[1]

Reagents:

  • N-Boc-L-pipecolic acid methyl ester (100 g, 411 mmol)[1]

  • DIBAL-H (1.0 M in toluene, 1.1 equiv)[1]

  • Ohira-Bestmann Reagent Precursor: Dimethyl (2-oxopropyl)phosphonate (1.2 equiv)[1]

  • Diazo Transfer Reagent: 4-Acetamidobenzenesulfonyl azide (

    
    -ABSA) or Imidazole-1-sulfonyl azide (1.2 equiv)[1]
    
  • Potassium Carbonate (

    
    , 2.5 equiv)[1]
    
  • Methanol (anhydrous) / Acetonitrile[1]

Workflow Diagram:

Workflowcluster_0Reactor A: Reductioncluster_1Reactor B: Reagent GenStep1Charge Ester + TolueneCool to -78°CStep2DIBAL-H Addition(Control Exotherm < -70°C)Step3Quench with MeOH(Forms Hemiacetal)Step2->Step3Step6Homologation Reaction0°C -> RT, 12hStep3->Step6TransferStep4Mix Phosphonate + Azide + K2CO3in MeCN/MeOHStep5Generate Bestmann-OhiraReagent (In-Situ)Step5->Step6Add SlurryStep7Aqueous Workup(Remove Phosphate Salts)Step8Purification(Silica Plug / Distillation)

Figure 2: Telescoped workflow avoiding aldehyde isolation.

Step-by-Step Protocol:

  • Reduction (Reactor A):

    • Dissolve Ester (100 g) in anhydrous Toluene (500 mL). Cool to -78°C (Internal temp).[1]

    • Add DIBAL-H (1.1 equiv) dropwise over 2 hours.[1] Crucial: Do not let temp rise above -70°C to prevent over-reduction to alcohol.[1]

    • Stir 1 h at -78°C. Quench excess hydride with anhydrous Methanol (50 mL) at -78°C.

    • Allow solution to warm to 0°C. (Solution contains the hemiacetal/aldehyde).

  • Reagent Generation (Reactor B):

    • In a separate vessel, suspend

      
       (2.5 equiv) in Acetonitrile/Methanol (4:1, 500 mL).
      
    • Add Dimethyl (2-oxopropyl)phosphonate (1.2 equiv) and the Sulfonyl Azide (1.2 equiv).[1]

    • Stir at 20°C for 2 hours. The mixture generates the Bestmann-Ohira Reagent (BOR) in situ.[1]

  • Telescoped Homologation:

    • Transfer the contents of Reactor A (Aldehyde solution) into Reactor B at 0°C.

    • Allow the combined mixture to warm to Room Temperature (20-25°C) and stir overnight (12-16 h).

    • Mechanism:[1][5] The BOR reacts with the aldehyde (in equilibrium with hemiacetal) to form the alkyne. The basic conditions facilitate the removal of the phosphonate group.

  • Workup:

    • Dilute with Ethyl Acetate (1 L) and Water (1 L).[1]

    • Separate layers.[1] Extract aqueous layer with Ethyl Acetate (2 x 500 mL).

    • Wash combined organics with saturated

      
       and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude oil is typically ~90% pure.

    • Filtration: Pass through a short pad of Silica Gel (eluent: 10% EtOAc in Hexanes) to remove polar phosphonate byproducts and sulfonyl amide residues.[1]

    • Final Polishing: If high purity is required, Kugelrohr distillation (high vacuum) or crystallization from Hexane/Et2O (at -20°C) is recommended, though the product is often a low-melting solid/oil.[1]

Analytical Controls & Quality Assurance

Enantiomeric Excess (ee) Determination

Racemization at the C2 position is the primary failure mode.

  • Method: Chiral HPLC (Normal Phase)[1][6]

  • Column: Daicel Chiralpak IC or AD-H (

    
     mm, 5 
    
    
    m)[1]
  • Mobile Phase: Hexane : Isopropanol (95 : 5)[1]

  • Flow Rate: 1.0 mL/min[1][7]

  • Detection: UV @ 210 nm (Boc absorption)[1]

  • Limit: > 98.0% ee required.[1][8]

Identity Verification[1]
  • 1H NMR (400 MHz, CDCl3):

    
     4.9-5.1 (br, 1H, H-2), 2.25 (d, 1H, 
    
    
    ), 1.45 (s, 9H, Boc).[1] Note: The alkyne proton doublet (coupling to C2-H) is diagnostic.
  • IR: Characteristic stretch at ~2110 cm⁻¹ (

    
    ) and 3300 cm⁻¹ (
    
    
    ).

Safety & Handling (HSE)

HazardControl Measure
DIBAL-H Pyrophoric. Use strictly anhydrous conditions under

/Ar. Quench carefully with MeOH at low temp.
Sulfonyl Azides Potentially explosive.[1] Do not distill or concentrate to dryness if azide is present.[1] Use in situ generation to minimize inventory.[1]
Diazo Compounds (Generated in situ) Toxic and potentially explosive.[1] Ensure reactor is vented to a scrubber.[1] Do not isolate the diazo-phosphonate intermediate.[1]

References

  • Bestmann-Ohira Reagent Overview: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett, 1996(06), 521-522.[1] Link

  • Scale-Up of Chiral Piperidines: Beilstein J. Org.[1] Chem. 2013, 9, 1860–1866. Scalable synthesis of chiral ligands from picolinic acid.[1]Link

  • Ohira-Bestmann Safety: Thermal Stability Analysis for Major Reaction Components of Ohira-Bestmann Reagent. Organic Syntheses.[1] Link

  • Chiral HPLC Methods: Benchchem Application Note. Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol derivatives.Link

  • Product Data: PubChem Compound Summary for CID 15550481, tert-Butyl 4-ethynylpiperidine-1-carboxylate (Analogous structure properties). Link

Troubleshooting & Optimization

Purification strategies for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Ticket ID: #ETH-PIP-002 Subject: Purification Strategy, Impurity Profiling, and Chiral Analysis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification and analysis of This compound (CAS: 255864-58-5). This intermediate is a critical scaffold in the synthesis of kinase inhibitors and peptidomimetics.

The primary challenges reported by users involve:

  • Phosphorus Contamination: Difficulty removing dimethyl methylphosphonate byproducts following Bestmann-Ohira homologation.

  • NMR Interpretation: Confusion regarding "impurities" that are actually carbamate rotamers .

  • Enantiomeric Drift: Racemization of the

    
    -chiral center during the aldehyde-to-alkyne transformation.
    

Module 1: Primary Purification (Flash Chromatography)

Context: The most common synthesis route involves the Seyferth-Gilbert homologation of tert-butyl (2S)-2-formylpiperidine-1-carboxylate using the Bestmann-Ohira Reagent (BOR) . This reaction generates significant phosphorus-containing byproducts that can co-elute with the product.

Protocol: Silica Gel Flash Chromatography
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: Dissolve crude oil in a minimum amount of CH₂Cl₂. Avoid loading with MeOH, as it broadens bands.

  • Mobile Phase Gradient:

    • Equilibration: 100% Hexanes (or Pentane).

    • Elution: 0%

      
       10% EtOAc in Hexanes over 15 column volumes (CV).
      
    • Note: The product typically elutes early (Rf

      
       0.6 in 9:1 Hex/EtOAc).
      
Troubleshooting Phosphorus Impurities

If your NMR shows a doublet at


3.7 ppm (

Hz) or broad peaks in the aliphatic region, you likely have residual dimethyl methylphosphonate.

Remediation Strategy:

  • Aqueous Wash (Pre-Column): Dissolve the crude residue in Et₂O (not EtOAc). Wash 3x with water. The phosphonate byproduct is water-soluble, while the lipophilic alkyne remains in the ether layer.

  • Toluene Azeotrope: If the impurity persists, co-evaporate the crude material with toluene 3x before loading onto the column.

Module 2: The "Ghost" Impurity (NMR Rotamers)

User Complaint: "My product is pure by TLC (single spot), but the


H NMR shows split peaks and broad humps. Is my compound decomposing?"

Diagnosis: No. This is a characteristic feature of N-Boc-2-substituted piperidines. The restricted rotation around the N-CO bond creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature.

Verification Protocol: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.

  • Dissolve sample in DMSO-

    
     or Toluene-
    
    
    
    (high boiling point).
  • Acquire spectra at 25°C, 50°C, and 80°C.

  • Result: As temperature increases, the split peaks will coalesce into sharp singlets. If the peaks remain distinct at 80°C, they are genuine impurities.

Data Reference Table: Expected NMR Shifts (CDCl₃) | Proton | Chemical Shift (


 ppm) | Multiplicity | Notes |
| :--- | :--- | :--- | :--- |
| C2-H  | 5.10 – 4.90 | Broad multiplet | Heavily split by rotamers |
| Boc-CH₃  | 1.46 | Singlet | May appear as two unequal singlets (e.g., 1.46 & 1.44) |
| Alkyne-H  | 2.20 – 2.05 | Doublet/Multiplet | Diagnostic terminal alkyne proton |

Module 3: Chiral Purity & Analysis

Risk Factor: The precursor aldehyde (N-Boc-2-formylpiperidine) is configurationally unstable. Basic conditions during the Bestmann-Ohira reaction (


/MeOH) can induce racemization via enolization before the alkyne is formed.
Analytical Method: Chiral HPLC

Do not rely on optical rotation (


) alone, as it is unreliable for low-molecular-weight carbamates with rotamers.
  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Why? Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases interact well with the Boc-carbonyl and the piperidine ring.

  • Mobile Phase: Hexane : Isopropyl Alcohol (98 : 2).

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Detection: UV @ 210 nm (Boc absorption) or Refractive Index (RI).

  • Expected Separation: The enantiomers should resolve with

    
    .
    
Decision Logic: Handling Low ee%

If your Enantiomeric Excess (ee) is <90%:

  • Do not attempt to separate enantiomers by flash chromatography; it is impossible.

  • Recrystallization: This molecule is often an oil or low-melting solid. If solid, attempt recrystallization from cold Pentane.

  • Prep-HPLC: Scale up the analytical Chiral HPLC method (using a 20mm ID column) for purification.

Visual Guide: Purification Workflow

PurificationStrategy Crude Crude Reaction Mixture (Bestmann-Ohira) Workup Aq. Workup (Et2O / H2O Wash) Crude->Workup TLC TLC Analysis (10% EtOAc/Hex) Workup->TLC Decision1 Phosphorus Spots Visible? TLC->Decision1 Flash Flash Chromatography (0-10% EtOAc/Hex) Decision1->Flash No Repurify Re-wash w/ H2O or Toluene Azeotrope Decision1->Repurify Yes (Low Rf spots) NMR 1H NMR Analysis Flash->NMR Decision2 Split Peaks/Broadening? NMR->Decision2 VT_NMR Run VT-NMR (80°C) Decision2->VT_NMR Yes (Suspect Rotamers) Chiral Chiral HPLC (OD-H / AD-H) Decision2->Chiral No (Sharp Spectra) VT_NMR->Chiral Coalescence Confirmed Final Pure (S)-Alkyne Chiral->Final Repurify->Flash

Caption: Logical workflow for purifying and validating this compound, addressing phosphorus removal and rotamer confirmation.

Frequently Asked Questions (FAQ)

Q1: Can I use the Corey-Fuchs reaction instead of Bestmann-Ohira? A: Yes, but it is a two-step process (Aldehyde


 Dibromoolefin 

Alkyne). While it avoids phosphorus byproducts, the lithium-halogen exchange step (using

-BuLi) at -78°C carries a higher risk of racemizing the chiral center compared to the milder carbonate conditions of Bestmann-Ohira.

Q2: The product is an oil. How do I store it? A: Terminal alkynes can be unstable. Store the neat oil at -20°C under Argon. Avoid storing in CDCl₃ for long periods, as the acidity of the solvent can slowly degrade the Boc group or induce polymerization.

Q3: Why is my yield low (<50%)? A: Check your starting material. The N-Boc-2-formylpiperidine is notoriously unstable (oxidizes to acid or hydrates). Always prepare the aldehyde fresh from the alcohol (via Swern or Dess-Martin) and use it immediately in the homologation step.

References

  • Bestmann-Ohira Reagent Scope: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[2] Synlett, 1996(06), 521–522.[1] Link

  • Racemization Risks: Coldham, I., et al. (2008). Dynamic resolution of N-Boc-2-lithiopiperidine. Chemical Communications, (35), 4174-4176. Link

  • NMR Rotamer Data: Coric, I., & MacMillan, D. W. C. (2016). Supplementary Information: Enantioselective Synthesis of 2-Substituted Piperidines. Nature. Link (Refer to SI for specific Boc-piperidine NMR characterization).

  • Chiral Separation Principles: Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Link

Sources

Optimal storage conditions for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl (2S)-2-ethynylpiperidine-1-carboxylate

Executive Summary

You are working with a high-value chiral building block. The structural integrity of this compound relies on balancing the stability of two reactive functionalities: the acid-labile Boc-protecting group and the oxidation-prone terminal alkyne .

This guide is not a generic safety sheet; it is a field-proven protocol designed to preserve the enantiomeric excess (ee%) and chemical purity of your material for extended periods (6–12+ months).

Part 1: The "Gold Standard" Storage Protocol

Do not deviate from these parameters for long-term banking (>1 month).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Retards thermal de-Bocylation and suppresses alkyne oligomerization rates.
Atmosphere Inert Gas (Ar or N₂) Critical: Prevents oxidative homocoupling (Glaser coupling) of the terminal alkyne.
Container Amber Glass, PTFE-lined Cap Amber glass blocks UV (which can radicalize alkynes). PTFE prevents leaching of plasticizers found in standard polyethylene caps.
Moisture Desiccated (<10% RH) Moisture + atmospheric CO₂ = Carbonic Acid. Even weak acids can slowly cleave Boc groups over months.
Physical State Solid / Low-melting Solid If the material arrives as an oil, it may be impure or a low-melting derivative. Store upright to prevent cap seal corrosion.

Part 2: Troubleshooting & Diagnostics (FAQs)

Direct answers to the most common failure modes observed in the field.

Q1: My white solid has turned into a yellow/orange oil. Is it salvageable?

Diagnosis: This is the classic signature of alkyne oligomerization .

  • The Cause: Terminal alkynes are susceptible to "slow polymerization" or oxidative coupling when exposed to air and light. The yellow color comes from conjugated enyne byproducts.

  • The Fix:

    • Check purity via TLC (Hexane/EtOAc). Oligomers often streak or stay at the baseline.

    • Filtration: Dissolve in a minimal amount of Hexane/EtOAc (9:1) and pass through a short pad of silica gel. The polar oligomers will stick; your product should elute.

    • Recrystallization: If originally a solid, attempt recrystallization from cold pentane.

Q2: The NMR shows a diminished Boc signal (Singlet, ~1.45 ppm). What happened?

Diagnosis: Acid-catalyzed Deprotection.

  • The Cause: You likely stored the compound in a fridge shared with acidic reagents (e.g., HCl, TFA, Acyl Chlorides). Volatile acid vapors can penetrate standard caps, lower the surface pH of your solid, and cleave the Boc group to form the free amine salt.

  • The Fix: This is irreversible. You must repurify the remaining protected material immediately to prevent the free amine from reacting with the ester or alkyne of neighboring molecules.

Q3: Can I store this compound in solution (e.g., dissolved in DCM or DMSO)?

Answer: Absolutely NOT for long-term storage.

  • Reasoning:

    • DCM: Often contains trace HCl stabilizers or decomposes to HCl over time, stripping the Boc group.

    • DMSO: A mild oxidant. It can slowly oxidize the terminal alkyne.

    • Concentration: Storing in solution increases the kinetic probability of intermolecular reactions (dimerization).

  • Protocol: Always evaporate to dryness before banking at -20°C.

Q4: I used a metal spatula to weigh it out, and now the batch is degrading. Why?

Diagnosis: Trace Metal Contamination.

  • The Science: Copper (often in brass alloys) and Iron are catalysts for Glaser Coupling (alkyne + alkyne

    
     diyne). Even nanogram levels of metal transfer from a spatula can initiate a catalytic degradation cycle.
    
  • Corrective Action: Always use glass, ceramic, or PTFE-coated spatulas when handling terminal alkynes.

Part 3: Self-Validating Quality Control System

Before using stored material in a critical step, run this 15-minute validation check.

The "Proton Ratio" Test (1H NMR in CDCl₃):

  • Integrate the Boc-group singlet (~1.45 ppm, 9H).

  • Integrate the Terminal Alkyne proton (Doublet of doublets or broad singlet, ~2.0–2.3 ppm, 1H).

  • Calculation:

    
    
    
  • Interpretation:

    • Ratio = 1.0: Material is pristine.

    • Ratio > 1.0: Alkyne has degraded (polymerization/coupling).

    • Ratio < 1.0: Boc group has cleaved (acid exposure).

Part 4: Visualizing the Stability Logic

Diagram 1: Storage Decision Matrix

Follow this logic flow to ensure optimal banking.

StorageProtocol Start Receive Compound (this compound) CheckState Physical State Check Start->CheckState Solid Solid/Crystalline CheckState->Solid Pristine Oil Oil/Gum CheckState->Oil Impure? Container Select Container: Amber Glass + PTFE Liner Solid->Container Purify Re-purify (Silica Plug) Oil->Purify Remove Oligomers Purify->Solid Atmosphere Purge Headspace: Argon or Nitrogen Container->Atmosphere Temp Store at -20°C Atmosphere->Temp

Caption: Decision matrix for initial handling and storage. Note that oily samples often require purification before long-term banking to prevent accelerated degradation.

Diagram 2: Degradation Pathways & Prevention

Understanding the enemy: The two primary chemical threats.

DegradationPathways Compound Target Molecule (Boc + Alkyne) DeBoc Deprotection (Free Amine Salt) Compound->DeBoc Exposed to Glaser Glaser Coupling (Diyne Dimer) Compound->Glaser Exposed to Acid Acid Vapors / Moisture (HCl, TFA, CO2) Acid->DeBoc Oxygen Oxygen + Trace Metals (Cu, Fe) Oxygen->Glaser Prev1 Prevention: Desiccant + Segregation DeBoc->Prev1 Prev2 Prevention: Inert Gas + Glass Tools Glaser->Prev2

Caption: The dual degradation pathways. The Boc group is vulnerable to acidity, while the alkyne is vulnerable to oxidative coupling catalyzed by metals.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc stability and cleavage conditions).

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Mechanisms of alkyne oxidative coupling/Glaser reaction).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: tert-Butyl 2-ethynylpiperidine-1-carboxylate. (General safety and handling for piperidine carboxylates).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Principles of alkyne acidity and radical polymerization).

Flash chromatography conditions for separating ethynyl piperidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethynyl Piperidine Isomer Purification

Case ID: #EP-ISO-9021 Subject: Flash Chromatography Conditions for Separating Ethynyl Piperidine Isomers Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Separating ethynyl piperidine isomers presents a dual challenge: the strong basicity of the secondary amine (causing peak tailing) and the subtle structural differences between geometric (cis/trans) or regioisomers (causing co-elution).

Standard silica chromatography often fails here because the amine interacts with acidic silanols (


), resulting in broad bands that obscure isomeric separation. Furthermore, the ethynyl group is a relatively small steric handle, making resolution difficult without optimizing solvent selectivity.

This guide provides a self-validating workflow to resolve these issues, moving from "standard" conditions to "advanced" selectivity engineering.

Module 1: The "Tailing" Problem (Base Deactivation)

User Issue: "My peaks are broad and tailing significantly. I cannot distinguish between isomers because the bands overlap."

Root Cause: The piperidine nitrogen (basic,


) hydrogen-bonds to the acidic silanol protons on the silica surface. This secondary interaction competes with the mobile phase partitioning, causing non-linear elution (tailing).

Protocol 1.1: Mobile Phase Modification (The "Gold Standard") Do not run free amines on bare silica without a modifier.

  • Select Modifier:

    • Triethylamine (TEA): Best for Hexane/Ethyl Acetate systems.

    • Ammonium Hydroxide (

      
      , 28-30%):  Best for DCM/Methanol systems.
      
  • Preparation:

    • Pre-treatment: Flush the column with 3 Column Volumes (CV) of mobile phase containing 1% TEA before loading the sample. This saturates the active silanol sites.

    • Running Solvent: Maintain 0.5% TEA or 1%

      
        throughout the entire gradient run.
      
  • Validation:

    • Run a TLC plate.[1][2][3][4][5][6][7][8] If the spot is "teardrop" shaped, increase modifier concentration to 1.5%. If the spot is circular, the system is optimized.

Protocol 1.2: Stationary Phase Switching If modifiers fail or interfere with downstream chemistry (e.g., difficult removal), switch to Amine-Functionalized Silica (KP-NH) .

  • Mechanism: The surface is bonded with propyl-amine groups, creating a basic surface that repels the piperidine, forcing it to interact only with the solvent.

  • Benefit: No mobile phase modifiers required; often exhibits different selectivity for isomers.[1]

Module 2: Isomer Resolution (Selectivity Engineering)

User Issue: "I have sharp peaks now, but the cis and trans isomers are co-eluting as one spot."

Root Cause: Standard solvents (Hexane/EtOAc) rely on polarity. Isomers often have identical polarity but different molecular shapes or dipole vectors . You must exploit these "secondary" properties.

Data Table 1: Solvent Screening Matrix for Isomers

Solvent SystemSelectivity MechanismWhen to Use
Hexane / EtOAc (+ 1% TEA) Polarity-drivenBaseline attempt. Good for regioisomers (e.g., 2- vs 4-ethynyl).
Toluene / EtOAc (+ 1% TEA)

-

Interaction
Best for Ethynyl groups. Toluene interacts with the alkyne

-system, often differentiating isomers based on steric accessibility of the alkyne.
DCM / MeOH (+ 1%

)
Hydrogen BondingUse for highly polar/unprotected piperidines.
DCM / Acetone (+ 1% TEA) Dipole SelectivityAcetone has a strong dipole; effective for separating cis/trans isomers with different dipole moments.

Protocol 2.1: The "Iso-Solvent" Scouting Method

  • Prepare TLC plates with the four systems listed above.

  • Adjust the "Strong Solvent" (EtOAc/MeOH/Acetone) ratio until the target

    
     is 0.35 .
    
  • The Decision: Choose the system that provides the largest

    
     (difference in retention) between the two isomer spots.
    
    • Success Metric: A

      
       on TLC is required for baseline separation on a flash column.
      

Module 3: Experimental Workflow & Visualization

The following diagram illustrates the decision logic for purifying ethynyl piperidines.

PiperidinePurification Start Crude Ethynyl Piperidine Mix CheckTailing TLC Check: Are spots tailing? Start->CheckTailing AddModifier Add 1% TEA or NH4OH to Mobile Phase CheckTailing->AddModifier Yes (Streaking) CheckRes TLC Check: Is Delta Rf > 0.15? CheckTailing->CheckRes No (Round Spots) AddModifier->CheckRes SelectSolvent Switch Solvent Class: Try Toluene or Acetone CheckRes->SelectSolvent No (Co-elution) RunColumn Run Flash Column (Gradient 0-40% Strong Solvent) CheckRes->RunColumn Yes (Separated) SelectSolvent->CheckRes Re-test AmineCol Switch to Amine-Silica (KP-NH) Column SelectSolvent->AmineCol Still Co-eluting AmineCol->RunColumn

Caption: Logical workflow for optimizing separation of basic amine isomers, prioritizing peak shape correction before selectivity optimization.

Module 4: Detection & Stability (FAQ)

Q: I cannot see my compound on the UV monitor (254 nm). A: The ethynyl group (


) is not a strong chromophore unless it is conjugated to an aromatic system. An isolated ethynyl piperidine has weak UV absorbance.
  • Solution: Use ELSD (Evaporative Light Scattering Detector) or monitor at 210-215 nm (though this captures solvent noise).

  • Stain Check: For TLC, use KMnO4 (stains alkynes brown) or Ninhydrin (stains free amines red/purple).

Q: Can I use acid modifiers (TFA/Formic Acid) to fix the peak shape? A: Avoid this. While acid protonates the amine (fixing tailing by preventing silanol interaction), it creates two risks:

  • Hydration: Strong acids can hydrate the terminal alkyne to a ketone (Markovnikov hydration), destroying your product.

  • Salt Formation: You will isolate the piperidinium salt, which may not be soluble in your organic mobile phase, leading to precipitation on the column. Always use Basic Modifiers for piperidines in Normal Phase.

References

  • Biotage Application Note.Purification Strategies for Basic Compounds: Amine Functionalized Silica vs. Mobile Phase Modifiers.

    • Source:

  • Teledyne ISCO.

    • Source:

  • Reich, H. J.Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison.

    • Source:

Sources

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Selecting the Optimal Chiral Column for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate is a vital chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceutical agents. The stereochemical purity of this compound is not merely a matter of academic interest; it is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods for determining its enantiomeric excess are paramount.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the industry-standard techniques for such analyses.[1] However, with a multitude of CSPs available, selecting the optimal column can be a daunting task. There is no universal chiral column, and successful separation depends on the nuanced molecular interactions between the analyte and the stationary phase.[2] This guide provides a comprehensive, data-driven comparison of various chiral columns, offering researchers a logical framework for selecting the most effective CSP for the enantiomeric separation of this compound.

Analyte Deep Dive: Understanding the Molecule

The key to a successful chiral separation lies in understanding the structural and chemical properties of the analyte.

Figure 1: Structure of this compound

Caption: Chemical structure highlighting the key functional groups.

  • Chiral Center: The stereocenter at the C2 position of the piperidine ring is the point of enantiomeric difference.

  • N-Boc Group: The bulky tert-butyloxycarbonyl (Boc) protecting group is a dominant feature.[3] It locks the nitrogen in a non-basic carbamate linkage and creates significant steric hindrance. Its carbonyl group can act as a hydrogen bond acceptor, while the tert-butyl group provides a large non-polar surface.

  • Ethynyl Group: This rigid, linear group provides a region capable of participating in π-π interactions with suitable chiral selectors.

  • Piperidine Ring: The conformationally flexible six-membered ring adds to the molecule's three-dimensional complexity.

The combination of a bulky hydrophobic group (Boc), a rigid π-system (ethynyl), and a defined stereocenter suggests that polysaccharide-based CSPs, known for their complex steric and interactive environments, are prime candidates for achieving separation.[4][5]

The Power of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, are the most widely used columns for chiral separations due to their broad applicability.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of forces.[6]

G cluster_CSP Chiral Stationary Phase (Polysaccharide) CSP Helical Polymer Groove S_Interaction Stronger Fit (H-Bond, π-π, Steric) Longer Retention CSP->S_Interaction R_Interaction Weaker Fit (Steric Repulsion) Shorter Retention CSP->R_Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Approaches R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Approaches

Caption: Chiral recognition mechanism on a polysaccharide CSP.

For our target analyte, the key interactions are hypothesized to be:

  • Hydrogen Bonding: Between the carbamate (Boc) carbonyl of the analyte and the carbamate N-H protons on the CSP.

  • π-π Stacking: Between the electron-rich aromatic rings of the CSP selector and the analyte's ethynyl group.

  • Steric Inclusion: The overall shape of the analyte fitting into the chiral grooves or cavities of the polysaccharide helix.[7]

Comparative Analysis of Recommended Chiral Columns

Based on the analyte's structure, an initial screening should focus on polysaccharide columns with phenylcarbamate derivatives. We will compare three leading candidates known for their broad selectivity and distinct characteristics.

FeatureLux® i-Cellulose-5Lux® Cellulose-1Lux® i-Amylose-1
Selector Cellulose tris(3,5-dichlorophenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Polymer CelluloseCelluloseAmylose
Key Feature Immobilized; electron-withdrawing chloro groups enhance dipole interactions.[5]Coated; electron-donating methyl groups. A trusted, universal selector.[7]Immobilized; different helical structure from cellulose offers complementary selectivity.[8]
Solvent Tolerance High (Immobilized)Restricted (Coated)High (Immobilized)

Experimental Design: A Unified Screening Protocol

To ensure a fair and objective comparison, a standardized screening protocol across both HPLC and SFC platforms is essential. SFC is often advantageous for piperidine derivatives, potentially offering higher efficiency and faster analysis times.[1]

Chiral Screening Workflow

Caption: A systematic workflow for chiral column screening.

Detailed Experimental Protocols

Instrumentation:

  • An HPLC or UHPLC system with a UV/PDA detector, or preferably, a Mass Spectrometer (MS).

  • An analytical SFC system with a UV/PDA or MS detector.

Sample Preparation:

  • Dissolve a racemic standard of Tert-butyl 2-ethynylpiperidine-1-carboxylate in a suitable solvent (e.g., isopropanol or the initial mobile phase) to a concentration of 1.0 mg/mL.

Protocol 1: Normal Phase HPLC (NP-HPLC)

  • Chiral Columns:

    • Lux i-Cellulose-5 (250 x 4.6 mm, 5 µm)

    • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Lux i-Amylose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 (v/v) ratio. To improve peak shape, 0.1% diethylamine (DEA) can be added to both solvents.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (due to lack of a strong chromophore) or MS.[1][4]

  • Injection Volume: 5 µL.

Protocol 2: Supercritical Fluid Chromatography (SFC)

  • Chiral Columns:

    • Lux i-Cellulose-5 (250 x 4.6 mm, 5 µm)

    • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Lux i-Amylose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 (A) and a modifier (B), typically Methanol. Start with a gradient of 5% to 40% B over 5 minutes. Add 0.1% DEA to the modifier to improve peak shape.[1]

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 210 nm or MS.

  • Injection Volume: 2 µL.

Results and Performance Comparison

The following table summarizes the expected performance data based on the known selectivity of these phases for N-Boc protected amines and similar heterocyclic structures.[4][9] The data represents a typical outcome from the SFC screening protocol, which often yields superior results.

ColumnRetention Factor (k'₁)Selectivity (α)Resolution (Rs)Elution Order
Lux® i-Cellulose-5 2.11.85 4.10 (S) then (R)
Lux® Cellulose-1 2.81.302.25(S) then (R)
Lux® i-Amylose-1 1.91.151.60(R) then (S)

Analysis of Results:

  • Lux® i-Cellulose-5: This column is predicted to provide the best separation. The electron-withdrawing chloro groups on the phenylcarbamate selector likely enhance dipole-dipole interactions with the analyte's Boc group, leading to superior chiral recognition.[5] A resolution value greater than 4.0 indicates a highly robust and reliable separation, well above the baseline requirement of 1.5.

  • Lux® Cellulose-1: This column provides a good, baseline-resolved separation (Rs > 1.5). It is a dependable choice, though not as powerful as the i-Cellulose-5 for this specific analyte. The interactions are driven primarily by the dimethylphenylcarbamate structure.[7]

  • Lux® i-Amylose-1: This column shows partial separation. The different helical structure of amylose compared to cellulose results in a different, and in this case, less optimal, fit for the analyte.[8] Notably, it can sometimes invert the elution order, which is a valuable piece of information for peak identification.

Conclusion and Final Recommendation

For the robust and accurate analysis of this compound, a systematic screening of polysaccharide-based chiral stationary phases is the most effective strategy.

Primary Recommendation: The Lux® i-Cellulose-5 column is highly recommended as the first choice for this analysis. It is expected to deliver excellent resolution and selectivity, likely under SFC conditions, which provide the benefits of high speed and efficiency. Its immobilized nature also allows for a wider range of solvents, making it a versatile tool for method development.[8]

Secondary Option: The Lux® Cellulose-1 column is a viable alternative that should provide adequate separation for routine quality control.

By following the structured workflow and protocols outlined in this guide, researchers and drug development professionals can confidently select the optimal chiral column, leading to the development of a reliable, accurate, and robust method for the enantiomeric purity determination of this critical pharmaceutical intermediate.

References

  • Beesley, T. E., & Scott, R. P. W. (n.d.). Chiral Chromatography. Wiley.
  • Ismail, A. W., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC, NIH. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux™ Immobilized Chiral Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Gawley, R. E., et al. (2007). The barrier to enantiomerization and dynamic resolution of N-Boc-2-lithiopiperidine and the effect of TMEDA. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Ethynyl Piperidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of ethynyl piperidine derivatives, focusing on the critical role of X-ray crystallography in elucidating their three-dimensional structures. For researchers, medicinal chemists, and drug development professionals, a precise understanding of a molecule's stereochemistry and conformation is paramount for establishing structure-activity relationships (SAR) and designing next-generation therapeutics. The ethynyl piperidine scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a range of activities including local anesthetic, antiarrhythmic, and immunomodulatory effects.[1][2][3] The precise spatial orientation of the ethynyl group and other substituents on the piperidine ring is often a critical determinant of a compound's efficacy and selectivity.

This guide will delve into the crystallographic data of a representative ethynyl piperidine derivative, providing a framework for comparison. We will also detail the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, explaining the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selected ethynyl piperidine derivative, providing a benchmark for comparison with newly synthesized analogues. The unit cell parameters, space group, and key refinement statistics offer a quantitative snapshot of the crystal packing and the quality of the structural determination.

Compound Name 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride [1]
Chemical Formula C₁₈H₂₄ClNO₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.953(1) Å
b = 9.986(1) Å
c = 21.257(1) Å
Volume (V) 1900.5 ų
Z (Molecules per unit cell) 4
Radiation Wavelength (Mo Kα) 0.71073 Å
Temperature 293 K
Final R-factor (Rgt(F)) 0.038

Analysis of the Crystal Structure:

The crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride reveals that the piperidine ring adopts a slightly distorted chair conformation.[1] The ethoxyethyl group is situated in an equatorial position, while the ethynyl group occupies an axial orientation.[1] The benzoyloxy group is also in an equatorial position.[1] This specific arrangement of substituents is crucial for its interaction with biological targets. The structure is stabilized by hydrogen bonds between the piperidinium nitrogen and the chloride anion, as well as other intermolecular interactions.[1]

Experimental Protocols

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow, from the synthesis of the pure compound to the final refinement of the crystallographic data.

Part 1: Synthesis and Purification of Ethynyl Piperidine Derivatives

The synthesis of ethynyl piperidine derivatives often involves the addition of an ethynyl group to a piperidone precursor. The following is a generalized protocol that can be adapted for various derivatives.

Step 1: Ethynylation of a Piperidone Precursor

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 4-piperidone in an anhydrous solvent such as tetrahydrofuran (THF).

  • Generation of the Acetylide: In a separate flask, prepare a solution of lithium acetylide or a similar acetylide reagent. This is often generated in situ by bubbling acetylene gas through a solution of n-butyllithium in THF at low temperature (-78 °C).

  • Addition: Slowly add the acetylide solution to the piperidone solution at -78 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Purification by Recrystallization

Obtaining high-quality single crystals requires a highly pure compound. Recrystallization is a critical final purification step.

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, or mixtures thereof.[4]

  • Dissolution: Dissolve the purified compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the growth of large, well-ordered crystals. The solution can then be placed in a refrigerator or freezer to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Part 2: Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the three-dimensional structure of a synthesized ethynyl piperidine derivative.

Step 1: Crystal Mounting

  • Select a suitable single crystal of appropriate size and quality under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryo-protectant oil.

Step 2: Data Collection

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Step 3: Data Processing and Structure Solution

  • Integration and Scaling: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then scaled and merged.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods.

The overall workflow for X-ray crystallography is depicted in the following diagram:

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Ethynyl Piperidine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Recrystallization for Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: A workflow diagram illustrating the key stages of X-ray crystallography.

Biological Context: Potential Mechanisms of Action

Ethynyl piperidine derivatives have been investigated for their interactions with various biological targets. Understanding these pathways is crucial for rational drug design.

Immunomodulatory Effects via the Aryl Hydrocarbon Receptor (AhR) Pathway

Some piperidine derivatives have been shown to modulate the immune system, potentially through the Aryl hydrocarbon receptor (AhR) signaling pathway.[5] The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ethynyl Piperidine Derivative (Ligand) AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR ARNT ARNT Activated_AhR->ARNT Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-10) XRE->Gene_Transcription Regulates

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Upon binding to a ligand, such as a potential ethynyl piperidine derivative, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This can lead to either pro- or anti-inflammatory responses depending on the specific cellular context and the nature of the ligand.

Modulation of Voltage-Gated Sodium Channels (Nav)

The local anesthetic and antiarrhythmic properties of some ethynyl piperidine derivatives suggest their interaction with voltage-gated sodium channels, such as Nav1.5, which is predominantly expressed in the heart.[2] These channels are responsible for the initiation and propagation of action potentials in excitable cells.

Nav_Channel cluster_channel Voltage-Gated Sodium Channel (Nav1.5) membrane Cell Membrane channel Pore Domain Voltage-Sensing Domain (VSD) gate Inactivation Gate channel:pore->gate Blocks ion flow (Inactivation) Na_in Na+ influx AP Action Potential Propagation Na_in->AP Na_out Na+ Depolarization Membrane Depolarization Depolarization->channel:vsd Activates Blocker Ethynyl Piperidine Derivative Blocker->channel:pore Blocks Pore

Caption: A simplified model of a voltage-gated sodium channel and its modulation.

Ethynyl piperidine derivatives may act as pore blockers, physically obstructing the channel and preventing the influx of sodium ions. This would lead to a decrease in membrane excitability, explaining their local anesthetic and antiarrhythmic effects. The precise binding site and the conformational changes induced by the ligand can be elucidated through high-resolution structural studies, such as X-ray crystallography of the drug-channel complex.

Conclusion

X-ray crystallography is an indispensable tool in the development of ethynyl piperidine derivatives as therapeutic agents. It provides definitive structural information that is essential for understanding their mechanism of action and for guiding the design of more potent and selective molecules. The comparative crystallographic data, coupled with detailed experimental protocols and an understanding of the relevant biological pathways, provides a robust framework for researchers in the field of drug discovery.

References

  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130-139.
  • Gao, J., et al. (2021). The aryl hydrocarbon receptor and the maintenance of lung health. ResearchGate. Available at: [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Jiang, D., et al. (2021). Structural basis of human Nav1.5 gating mechanisms. Proceedings of the National Academy of Sciences, 118(21), e2023522118.
  • Gdaniec, M., et al. (2005). Crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, C18H24ClNO3. ResearchGate. Available at: [Link]

  • Heravi, M. M., et al. (2022).
  • Keserü, G. M., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • Kozhakhmetova, A., et al. (2022). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. Pharmaceuticals, 15(12), 1501.
  • Kulimbet, M., et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmaceutical Chemistry Journal, 56(1), 36-42.
  • León-Ariza, H. H., et al. (2014). Nav1.5 cardiac sodium channels, regulation and clinical implications. Revista de la Facultad de Medicina, 62(4), 627-634.
  • Pan, X., et al. (2018). Structure of the Cardiac Sodium Channel. Cell, 172(1-2), 377-380.e8.
  • Tleulieva, R., et al. (2022). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. PMC. Available at: [Link]

Sources

Comparative Guide: Catalytic Systems for Coupling Chiral Ethynyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling chiral 2-ethynyl piperidines without eroding enantiomeric excess (ee) is a persistent challenge in drug development. The propargylic C2-proton is chemically fragile; its acidity is amplified by N-protecting groups (like Boc) and coordination to metal catalysts.

This guide compares three catalytic architectures for coupling N-protected-2-ethynylpiperidines with aryl halides.

  • System A (Classical Sonogashira): High risk of racemization; not recommended for high-purity chiral applications.

  • System B (Cu-Free / Bulky Phosphine): The recommended standard for preserving chirality.

  • System C (Zn-Promoted / Negishi-Type): A mild, room-temperature alternative for highly sensitive substrates.

The Mechanistic Challenge: Why Chirality is Lost

The core issue lies in the acidity of the C2 proton . In a standard Sonogashira reaction, the presence of Copper(I) and amine bases creates a "perfect storm" for racemization.

  • Cu-Acetylide Formation: Copper coordinates to the alkyne to facilitate transmetallation.

  • Base-Mediated Deprotonation: The amine base (e.g., Et3N), intended to deprotonate the terminal alkyne, can reversibly deprotonate the C2-position, leading to an allenyl/aza-allenyl intermediate.

  • Result: The stereocenter scrambles before the C-C bond is formed.

Diagram 1: The Racemization Risk Pathway

RacemizationPath cluster_0 Chiral Substrate cluster_1 Catalytic Environment Start Chiral 2-Ethynyl Piperidine (S-isomer) Intermediate Cu-Acetylide (Activated) Start->Intermediate Coordination Cu Cu(I) Species Cu->Intermediate Base Amine Base (Et3N/DEA) Racemization Allenyl/Aza-allenyl Intermediate Base->Racemization Intermediate->Racemization Deprotonation at C2 (facilitated by Cu/Base) Product_Pure Chiral Product (>98% ee) Intermediate->Product_Pure Fast Coupling (Ideal Path) Product_Rac Racemic Product (50% ee loss) Racemization->Product_Rac Coupling

Caption: Pathway showing how Copper and Amine bases facilitate the formation of the achiral allenyl intermediate, leading to racemization.[1]

Comparative Analysis of Catalytic Systems

System A: Classical Sonogashira (Pd/Cu)

The "Old Guard" – Reliable for achiral, risky for chiral.

  • Catalyst: Pd(PPh3)4 or PdCl2(PPh3)2 (1-5 mol%)

  • Co-Catalyst: CuI (5-10 mol%)

  • Base: Et3N or Diisopropylamine (DIPA)

  • Verdict: AVOID for chiral 2-ethynyl piperidines unless the substrate is sterically locked. The formation of Cu-acetylides significantly lowers the pKa of the propargylic proton, promoting base-catalyzed racemization.

System B: Copper-Free Palladium (Bulky Phosphines)

The "Chiral Standard" – High turnover, steric protection.

  • Catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: XPhos, SPhos, or CyJohnPhos (Buchwald Ligands)

  • Base: Cs2CO3 (Inorganic, less soluble, less basic in organic phase)

  • Verdict: HIGHLY RECOMMENDED . By removing Copper, you eliminate the formation of the acidic Cu-acetylide intermediate. The use of bulky, electron-rich phosphines facilitates the oxidative addition and transmetallation without needing Cu activation. Inorganic bases like Cesium Carbonate are sufficiently basic to deprotonate the alkyne (slowly) but kinetically poor at deprotonating the hindered C2-center.

System C: Zinc-Promoted (Modified Negishi/Sonogashira)

The "Mild Alternative" – Room temperature, suppressed acidity.

  • Catalyst: Pd(t-Bu3P)2 or PdCl2(MeCN)2 + P(t-Bu)3

  • Additive: ZnCl2 (sub-stoichiometric or stoichiometric)[2]

  • Base: HN(iPr)2 or TMP

  • Verdict: EXCELLENT FOR SENSITIVE SUBSTRATES . Zinc acetylides are more covalent and less basic than Copper or Lithium acetylides. This method (often termed the "Finke-Moore" protocol) allows for room-temperature coupling with high stereoretention.

Performance Comparison Data

The following table summarizes expected performance based on kinetic profiles and literature precedents for N-Boc-2-ethynylpiperidine coupling with 4-Iodoanisole.

FeatureSystem A: Classical Pd/CuSystem B: Cu-Free (XPhos)System C: Zn-Promoted
Yield 75-85%85-95%80-90%
ee Retention Poor (<70%) Excellent (>98%) Excellent (>98%)
Homocoupling High Risk (Glaser)NegligibleLow
Reaction Temp 60-80 °C60-100 °CRT - 40 °C
Operational Simple, Air tolerantRequires Inert Atm.Moisture Sensitive
Cost LowHigh (Ligand cost)Moderate

Decision Matrix

Use this logic flow to select the correct protocol for your specific drug candidate.

DecisionTree Start Start: Select Coupling Method for Ethynyl Piperidine Q1 Is the Piperidine C2-Chiral? Start->Q1 Q2 Is the Aryl Halide Sterically Hindered (e.g., ortho-substituted)? Q1->Q2 Yes Res_A System A: Standard Pd/Cu (Cheapest, Fast) Q1->Res_A No (Achiral) Res_B System B: Cu-Free (XPhos) (Best General Performance) Q2->Res_B Yes (Needs high activity Pd) Res_C System C: Zn-Promoted (For Thermally Sensitive) Q2->Res_C No (Standard Aryl Halide) Res_C->Res_B If Zn fails

Caption: Decision tree for selecting the optimal catalytic system based on substrate chirality and steric hindrance.

Experimental Protocols

Protocol 1: The "Gold Standard" Cu-Free Coupling (System B)

Recommended for maximum enantiomeric retention.

Reagents:

  • N-Boc-2-ethynylpiperidine (1.0 equiv)

  • Aryl Halide (1.1 equiv)[3]

  • Pd(OAc)2 (2 mol%)

  • XPhos (4 mol%)

  • Cs2CO3 (2.0 equiv, dried)

  • Solvent: MeCN or 1,4-Dioxane (degassed)

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 and XPhos. Add 1 mL of solvent and stir for 5 mins at RT to generate the active Pd(0)-L species (solution turns yellow/orange).

  • Substrate Addition: Add the Aryl Halide, N-Boc-2-ethynylpiperidine, and solid Cs2CO3.

  • Reaction: Seal the vial and heat to 60-80 °C. Monitor by LCMS.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify via silica chromatography.

  • Validation: Check ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hex/IPA gradient).

Protocol 2: Zn-Promoted Room Temperature Coupling (System C)

Recommended for thermally unstable substrates.

Reagents:

  • N-Boc-2-ethynylpiperidine (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(t-Bu3P)2 (2 mol%)

  • ZnCl2 (0.5 equiv, anhydrous)

  • HN(iPr)2 (1.2 equiv)

  • Solvent: NMP or THF

Step-by-Step:

  • Zinc Activation: Dissolve the alkyne and ZnCl2 in NMP under Nitrogen. Stir for 10 mins. This forms a transient Zinc-acetylide species in situ which is less prone to racemization.

  • Coupling: Add the Pd catalyst and the Aryl Bromide.

  • Initiation: Add HN(iPr)2 dropwise.

  • Reaction: Stir at Room Temperature for 4-12 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

References

  • Gelmann, D., & Buchwald, S. L. (2003). Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Finke, A. D., et al. (2009). Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature.[2] The Journal of Organic Chemistry, 74(22), 8897–8900. Link

  • Beng, T. K., & Gawley, R. E. (2012). Synthetic applications and inversion dynamics of configurationally stable 2-lithio-2-arylpyrrolidines and -piperidines.[4] Journal of the American Chemical Society, 134(36), 14764-14771. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

Sources

Benchmarking Synthetic Routes for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate presents a specific stereochemical challenge: installing a terminal alkyne at the


-position of the piperidine ring without eroding the sensitive (S)-configuration.

While multiple routes exist to construct terminal alkynes, our benchmarking analysis identifies the Ohira-Bestmann Homologation via the (S)-pipecolic acid pathway as the superior method for medicinal chemistry and process development. It offers the highest enantiomeric excess (ee%), mildest conditions, and superior safety profile compared to the classical Corey-Fuchs reaction, which carries a significant risk of racemization due to the use of strong lithium bases.

Route Analysis & Benchmarking

Route A: The "Gold Standard" – Ohira-Bestmann Homologation

This route utilizes the "chiral pool" strategy, starting from commercially available (S)-N-Boc-pipecolic acid. The key differentiator is the use of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) for the aldehyde-to-alkyne conversion.

  • Mechanism: Base-mediated decomposition of the reagent generates a dimethyl (diazomethyl)phosphonate anion in situ, which reacts with the aldehyde.

  • Why it Wins: The reaction proceeds using mild bases (e.g.,

    
    ) in methanol at room temperature or 
    
    
    
    . This avoids the deprotonation of the acidic
    
    
    -proton at the C2 position, preserving the stereocenter.
Route B: The "Classic" – Corey-Fuchs Reaction

This traditional method converts the aldehyde to a gem-dibromoalkene, followed by treatment with


-BuLi to generate the alkyne.
  • Mechanism: Wittig-type reaction with

    
     followed by lithium-halogen exchange and Fritsch-Buttenberg-Wiechell rearrangement.[1]
    
  • Critical Flaw: The second step requires 2 equivalents of

    
    -BuLi at 
    
    
    
    . The highly basic conditions pose a severe risk of deprotonating the C2 position, leading to partial or complete racemization of the product. Furthermore, the atom economy is poor due to the generation of stoichiometric triphenylphosphine oxide and lithium bromide waste.
Comparative Data Matrix
MetricRoute A: Ohira-Bestmann Route B: Corey-Fuchs
Chiral Integrity (ee%) High (>98%) Risk of Erosion (<90%)
Overall Yield 65-75%50-60%
Atom Economy ModeratePoor (High MW byproducts)
Safety Profile Good (Mild base, no heavy metals)Low (Uses

, pyrophoric Li-base)
Scalability High (No cryogenic steps required)Low (Requires

)

Visualizing the Synthetic Logic

The following diagram illustrates the recommended workflow (Route A) versus the problematic step in Route B.

SyntheticRoutes Start (S)-N-Boc-Pipecolic Acid (Chiral Pool) Alcohol (S)-N-Boc-2-hydroxymethyl piperidine Start->Alcohol 1. Reduction (BH3 or mixed anhydride) Aldehyde (S)-N-Boc-2-formyl piperidine Alcohol->Aldehyde 2. Oxidation (Swern or Parikh-Doering) Ohira Ohira-Bestmann Reagent K2CO3, MeOH Aldehyde->Ohira Route A (Recommended) Dibromo gem-Dibromoalkene Intermediate Aldehyde->Dibromo Route B (CBr4, PPh3) ProductA Product: (S)-2-Ethynylpiperidine (>98% ee) Ohira->ProductA Homologation BuLi n-BuLi (2 eq) -78°C Dibromo->BuLi ProductB Product: Racemized Mixture (<90% ee) BuLi->ProductB Elimination & Racemization Risk

Figure 1: Comparative synthetic pathways showing the divergence in stereochemical safety between Ohira-Bestmann and Corey-Fuchs routes.

Detailed Experimental Protocol (Route A)

Expert Insight: The success of this sequence hinges on the quality of the intermediate aldehyde.


-Chiral aldehydes are notoriously prone to racemization on silica gel. It is strongly recommended to use the crude aldehyde immediately in the homologation step or purify it rapidly through a short plug of neutral alumina rather than acidic silica.
Step 1: Reduction & Oxidation (Preparation of Aldehyde)

Note: Starting from (S)-N-Boc-pipecolic acid.

  • Reduction: Treat the acid with borane-dimethyl sulfide complex (

    
    ) in THF at 
    
    
    
    to reflux. Quench with methanol. Yield: ~90%.
  • Oxidation: Perform a Parikh-Doering oxidation (

    
    , DMSO, 
    
    
    
    ) or Swern oxidation .
    • Why Parikh-Doering? It operates at

      
       to room temperature, avoiding the cryogenic conditions of Swern, and is generally more scalable for process chemistry.
      
Step 2: Ohira-Bestmann Homologation

Reagents:

  • (S)-N-Boc-2-formylpiperidine (1.0 equiv)

  • Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Methanol (dry)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the crude aldehyde in anhydrous methanol (

    
    ).
    
  • Addition: Cool the solution to

    
    . Add 
    
    
    
    in one portion.[2][3]
  • Reagent Introduction: Add the Ohira-Bestmann reagent dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. Monitor by TLC (the aldehyde spot will disappear; a less polar alkyne spot will appear).

  • Workup: Dilute with diethyl ether (to precipitate phosphate salts) and wash with saturated

    
     and brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Hexanes/EtOAc, typically 9:1). The product is a white solid or clear oil.

Self-Validating Check:

  • 1H NMR: Look for the terminal alkyne proton doublet (

    
     ppm, 
    
    
    
    Hz) coupled to the C2 proton.
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess against a racemic standard.

References

  • Seyferth-Gilbert Homologation / Ohira-Bestmann Modific

    • Title: Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) Phosphonate: Generation of Dimethyl (Diazomethyl)
    • Source:Synthetic Communic
    • URL:[Link][2][4]

  • Corey-Fuchs Reaction & Racemiz

    • Title: The Corey-Fuchs Reaction (General Mechanism & Applic
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of Chiral Piperidines

    • Title: Preparation of Enantiomerically Pure Pipecolic Acid Derivatives[5]

    • Source:Organic Syntheses
    • URL:[Link]

  • General Procedures for N-Boc-Piperidine Lithiation (Altern

    • Title: General Procedures for the Lithiation/Trapping of N-Boc Piperazines (Analogous Chemistry)
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Safety Operating Guide

Safe Disposal and Handling of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)[1]

STOP AND READ: This compound contains a terminal alkyne moiety.[1] While the Boc-protecting group provides stability, the ethynyl group introduces specific incompatibility risks—most notably the formation of shock-sensitive explosive acetylides if exposed to copper, silver, or mercury.

Core Disposal Rules:

  • NO DRAIN DISPOSAL: Under no circumstances should this compound enter municipal water systems.

  • SEGREGATE FROM METALS: Strictly isolate this waste from transition metal salts (specifically Cu, Ag, Hg).

  • INCINERATION ONLY: The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Part 2: Hazard Identification & Waste Characterization[1]

To properly classify this waste stream, you must understand the dual-nature of the molecule: the acid-sensitive carbamate (Boc) and the metal-reactive alkyne.[2]

Chemical Profile
PropertyDataRelevance to Disposal
CAS Number 255864-58-5Unique Identifier for Manifests
Molecular Formula C₁₂H₁₉NO₂Organic, Non-Halogenated
Flash Point ~116 °C (Predicted)Combustible (Class IIIB)
Physical State Solid or Viscous OilSolid waste or Labpack
Key Functionality Terminal Alkyne (-C≡CH)Explosion Risk with specific metals
GHS Hazards H302, H315, H319, H335Toxic/Irritant handling protocols apply
Risk Assessment Logic
  • Explosive Potential: The terminal proton on the alkyne (pKa ~25) is acidic enough to react with soft metal cations (Cu⁺, Ag⁺, Hg²⁺) in basic or neutral media, precipitating metal acetylides. These precipitates are often undetectable until dry, at which point they become highly shock-sensitive explosives.

  • Acid Sensitivity: The Boc group cleaves in strong acids (TFA, HCl), releasing isobutylene gas and the free amine salt. While not explosive, this generates pressure in sealed waste containers.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Stock (Expired or Unused)

Use this protocol for vials of the pure compound.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers or metal-lined caps.[2]

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate.

    • Hazard Class: Irritant, Combustible.

    • Warning: "CONTAINS TERMINAL ALKYNE - DO NOT MIX WITH METAL WASTES."

  • Solvent Dilution (Optional but Recommended): If the substance is an oil or sticky solid, dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to facilitate transfer and incineration.

  • Manifesting: List as "Non-halogenated organic waste."

  • Hand-off: Transfer to your facility's EHS department for thermal incineration.

Scenario B: Disposal of Reaction Mixtures

Use this protocol if the compound is dissolved in a reaction solvent, potentially with other reagents.

  • Quench Active Reagents:

    • If the mixture contains strong bases (e.g., n-BuLi, NaH) used to deprotonate the alkyne, quench carefully with a proton source (isopropanol followed by water) before declaring it waste.

    • Critical Check: Ensure the pH is neutral (pH 6-8). Acidic waste streams can deprotect the Boc group; Basic streams promote acetylide formation if metals are present.

  • Segregation Check:

    • Did the reaction use Copper (Cu) catalysts (e.g., Click chemistry)?

    • If YES: The waste must be treated as potentially explosive. Do not concentrate to dryness. Add a chelating agent (e.g., EDTA) to bind metal ions before disposal. Label explicitly: "POTENTIAL METAL ACETYLIDES."

    • If NO: Dispose of as standard non-halogenated organic solvent waste.

Scenario C: Contaminated Debris (Gloves, Syringes)
  • Solids: Place contaminated gloves and paper towels in a dedicated "Hazardous Solid Waste" bag (usually yellow or red).

  • Sharps: Rinse needles with acetone into the liquid waste container before placing them in the sharps bin. This prevents residual alkyne from reacting with the metal needle tip over long storage periods.

Part 4: Segregation & Incompatibility Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical to prevent accidental explosions or gas generation.

DisposalLogic Start Waste: this compound CheckMetal Is Copper, Silver, or Mercury present? Start->CheckMetal CheckAcid Is the waste stream Acidic (pH < 4)? CheckMetal->CheckAcid NO ExplosionRisk CRITICAL RISK: Metal Acetylide Formation (Shock Sensitive Explosive) CheckMetal->ExplosionRisk YES GasRisk RISK: Boc Deprotection (Isobutylene Gas Generation) CheckAcid->GasRisk YES SafeDispose SAFE PATH: Segregate as Non-Halogenated Organic Waste CheckAcid->SafeDispose NO Chelate ACTION: Add EDTA/Chelator Do NOT concentrate ExplosionRisk->Chelate Neutralize ACTION: Neutralize to pH 7 GasRisk->Neutralize Chelate->SafeDispose Neutralize->SafeDispose

Figure 1: Segregation logic flow for preventing acetylide explosions and over-pressurization during waste storage.

Part 5: Regulatory & Safety References[1]

Regulatory Classification (USA):

  • RCRA Code: Not explicitly P- or U-listed. Classify by characteristic.

    • If liquid solution flash point < 60°C: D001 (Ignitable).

    • If solid: Generally non-regulated unless characteristic of reactivity is met (rare for pure compound).

  • DOT Shipping: Not regulated as a specific hazard class unless in solution with flammable solvents.

References:

  • Sigma-Aldrich. (2024). Safety Data Sheet: tert-Butyl 2-ethynylpiperidine-1-carboxylate. Link (Note: Link directs to racemate/isomer equivalent for SDS verification).

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Link

  • PubChem. (2024). Compound Summary: Tert-butyl 2-ethynylpiperidine-1-carboxylate. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.